molecular formula C34H20 B13789472 Violanthrene CAS No. 81-31-2

Violanthrene

Cat. No.: B13789472
CAS No.: 81-31-2
M. Wt: 428.5 g/mol
InChI Key: JAIHDOVRCZNXDU-UHFFFAOYSA-N
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Description

Violanthrene is a polycyclic aromatic hydrocarbon with the molecular formula C₃₄H₂₀ It is known for its complex structure, consisting of multiple fused benzene rings

Preparation Methods

Synthetic Routes and Reaction Conditions

Violanthrene can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under high-temperature conditions. For instance, a method described by Junji Aoki involves the cyclization of specific aromatic compounds to form pure this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization and the use of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

Violanthrene undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form quinones and other oxygenated derivatives.

    Reduction: Reduction reactions can convert this compound into its hydrogenated forms.

    Substitution: Electrophilic substitution reactions can introduce various functional groups into the this compound structure.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens and nitrating agents are employed under controlled conditions to achieve substitution.

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, such as quinones, hydrogenated this compound, and substituted this compound compounds.

Scientific Research Applications

Violanthrene has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of violanthrene involves its interaction with various molecular targets. For example, in the this compound-iodine system, the formation of a molecular complex with iodine affects the magnetic susceptibility of the compound . This interaction is attributed to the charge-transfer forces between this compound and iodine molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Violanthrene is unique due to its specific arrangement of benzene rings and its ability to form stable complexes with other molecules. This makes it distinct from its isomers and other polycyclic aromatic hydrocarbons.

Properties

CAS No.

81-31-2

Molecular Formula

C34H20

Molecular Weight

428.5 g/mol

IUPAC Name

nonacyclo[18.10.2.22,5.03,16.04,13.06,11.017,31.022,27.028,32]tetratriaconta-1(30),2(34),3(16),4(13),5(33),6,8,10,14,17(31),18,20(32),22,24,26,28-hexadecaene

InChI

InChI=1S/C34H20/c1-3-7-23-19(5-1)17-21-9-11-27-28-12-10-22-18-20-6-2-4-8-24(20)26-14-16-30(34(28)32(22)26)29-15-13-25(23)31(21)33(27)29/h1-16H,17-18H2

InChI Key

JAIHDOVRCZNXDU-UHFFFAOYSA-N

Canonical SMILES

C1C2=C3C(=CC=C4C3=C(C=C2)C5=C6C4=CC=C7C6=C(CC8=CC=CC=C87)C=C5)C9=CC=CC=C91

Origin of Product

United States

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